![molecular formula C12H14ClN3O3 B6297435 tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95% CAS No. 2442597-57-9](/img/structure/B6297435.png)
tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate” is a chemical compound with the molecular formula C₁₂H₁₄ClN₃O₃ . It is used in various chemical reactions and has a molecular weight of 283.7109 g/mol .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been reported in literature . The synthesis involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO 3H as the catalyst .Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate” is complex and involves several synthetic strategies and approaches . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate” are diverse and depend on the building block used for the construction of the pyridine ring . The chemical diversity present at C4, C5, and C6 is usually interconnected because it depends on the building block used for the construction of the pyridine ring that usually is an α,β-unsaturated ketone, or a 1,3-dicarbonyl compound .Applications De Recherche Scientifique
Kinase Inhibitors Development
The pyrazolo[3,4-b]pyridine scaffold, similar to the chemical structure of tert-butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, has shown significant versatility in the development of kinase inhibitors. These compounds are capable of interacting with kinases in multiple binding modes, particularly at the hinge region of the kinase. This interaction is crucial for the design of selective and potent kinase inhibitors, which are pivotal in the development of treatments for various diseases, including cancers. Pyrazolo[3,4-b]pyridine derivatives have been highlighted in numerous patents and peer-reviewed articles for their utility in inhibiting a broad range of kinase targets, indicating the scaffold's potential in contributing to the discovery of new therapeutic agents (Wenglowsky, 2013).
Synthetic Flexibility and Drug Impurity Analysis
In the realm of pharmaceuticals, the structural motifs related to tert-butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate offer synthetic flexibility, which is a significant asset in the development of novel compounds and the analysis of drug impurities. For example, the novel methods for synthesizing omeprazole, a proton pump inhibitor, underscore the importance of such compounds in exploring and understanding pharmaceutical impurities. These studies provide insights into the processes involved in drug synthesis and highlight the role of related compounds in identifying and controlling pharmaceutical impurities, which is critical for drug safety and efficacy (Saini et al., 2019).
Optoelectronic Materials Development
The incorporation of pyrazolo[4,3-b]pyridine derivatives into π-extended conjugated systems, akin to tert-butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, has been identified as highly valuable for creating novel optoelectronic materials. These materials are essential for the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Research indicates that such compounds, when part of a larger conjugated system, can significantly enhance the electroluminescent properties of materials used in organic light-emitting diodes (OLEDs) and other electronic applications, demonstrating their potential in advancing technology and materials science (Lipunova et al., 2018).
Environmental Applications and Fuel Additive Purification
Regarding environmental applications, tert-butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate and related compounds play a role in the purification of fuel additives, such as the separation of methanol from methyl tert-butyl ether (MTBE) via pervaporation. This process is critical for improving fuel performance and reducing emissions of hazardous components. Research into various polymer membranes has explored their efficiency in separating the azeotropic methanol/MTBE mixture, highlighting the environmental significance of such compounds in addressing pollution and enhancing fuel quality (Pulyalina et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
This compound belongs to the family of pyrazolopyridines, which have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It is known that pyrazolopyridines can present two isomeric structures: 1h-pyrazolo[3,4-b]pyridines and 2h-pyrazolo[3,4-b]pyridines . The interaction of these compounds with their targets can lead to various biochemical changes, depending on the specific structure and substituents present at positions N1, C3, C4, C5, and C6 .
Propriétés
IUPAC Name |
tert-butyl 5-chloro-6-methoxypyrazolo[4,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c1-12(2,3)19-11(17)16-8-5-9(18-4)10(13)15-7(8)6-14-16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNDIMUAHOCPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(N=C2C=N1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








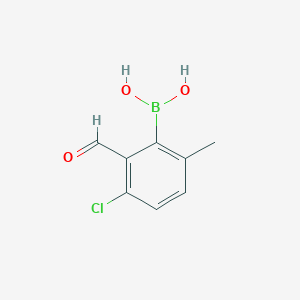
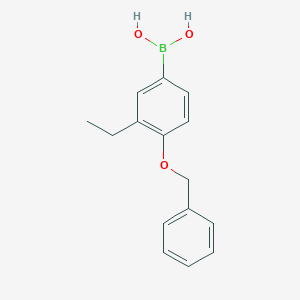
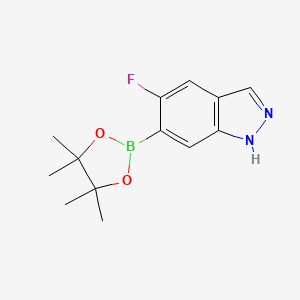

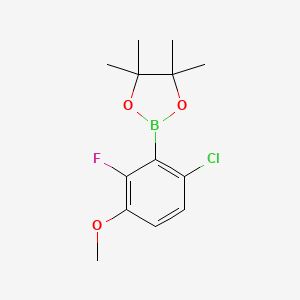
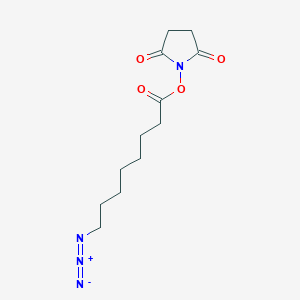
![6-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6297439.png)